molecular formula C8H5IN2O B3047254 5-Iodo-1,7-naphthyridin-8(7H)-one CAS No. 1363405-29-1

5-Iodo-1,7-naphthyridin-8(7H)-one

Cat. No.: B3047254
CAS No.: 1363405-29-1
M. Wt: 272.04
InChI Key: ZOBLPSZOJDYXDX-UHFFFAOYSA-N
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Description

5-Iodo-1,7-naphthyridin-8(7H)-one: is a heterocyclic organic compound that belongs to the naphthyridine family It is characterized by the presence of an iodine atom at the 5th position and a ketone group at the 8th position of the naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,7-naphthyridin-8(7H)-one typically involves the iodination of 1,7-naphthyridin-8(7H)-one. One common method includes:

    Starting Material: 1,7-naphthyridin-8(7H)-one.

    Iodination Reagent: Iodine (I2) or N-Iodosuccinimide (NIS).

    Solvent: Acetic acid or a mixture of acetic acid and water.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea.

    Electrophilic Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of 1,7-naphthyridin-8(7H)-one can be obtained.

    Reduction Products: 5-Iodo-1,7-naphthyridin-8(7H)-ol.

    Oxidation Products: 5-Iodo-1,7-naphthyridine-8-carboxylic acid.

Scientific Research Applications

5-Iodo-1,7-naphthyridin-8(7H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, antibacterial, and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1,7-naphthyridin-8(7H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and the ketone group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridin-8(7H)-one: The parent compound without the iodine substitution.

    5-Bromo-1,7-naphthyridin-8(7H)-one: A similar compound with a bromine atom instead of iodine.

    5-Chloro-1,7-naphthyridin-8(7H)-one: A similar compound with a chlorine atom instead of iodine.

Uniqueness

5-Iodo-1,7-naphthyridin-8(7H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

5-iodo-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLPSZOJDYXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299525
Record name 5-Iodo-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-29-1
Record name 5-Iodo-1,7-naphthyridin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363405-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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